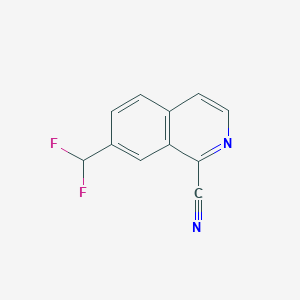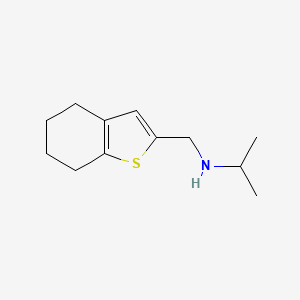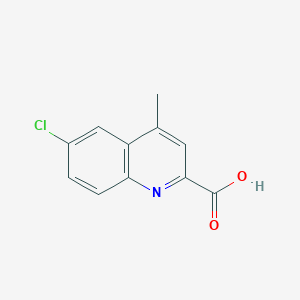
3-(Diethylamino)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethylamino)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the diethylamino group at the third position and a hydroxyl group at the fourth position makes this compound unique. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)piperidin-4-ol typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine.
Hydroxylation: The hydroxyl group at the fourth position can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diethylamino)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The diethylamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Applications De Recherche Scientifique
3-(Diethylamino)piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(Diethylamino)piperidin-4-ol involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound with a similar structure but lacking the diethylamino and hydroxyl groups.
4-Hydroxypiperidine: Similar structure with a hydroxyl group at the fourth position but lacking the diethylamino group.
3-(Methylamino)piperidin-4-ol: Similar structure with a methylamino group instead of a diethylamino group.
Uniqueness
3-(Diethylamino)piperidin-4-ol is unique due to the presence of both the diethylamino and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
3-(diethylamino)piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-3-11(4-2)8-7-10-6-5-9(8)12/h8-10,12H,3-7H2,1-2H3 |
Clé InChI |
YDXHHFRXURRKDK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1CNCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide](/img/structure/B13207138.png)
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B13207154.png)


![2-[(2,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13207171.png)
![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13207177.png)

![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine](/img/structure/B13207185.png)




![5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13207230.png)

